molecular formula C11H15ClINO B1395492 3-[(4-Iodophenoxy)methyl]pyrrolidine hydrochloride CAS No. 1219983-01-3

3-[(4-Iodophenoxy)methyl]pyrrolidine hydrochloride

Cat. No.: B1395492
CAS No.: 1219983-01-3
M. Wt: 339.6 g/mol
InChI Key: ZFOZKYYVXSYYQT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(4-Iodophenoxy)methyl]pyrrolidine hydrochloride is a chemical compound of significant interest in medicinal chemistry and drug discovery research. This pyrrolidine derivative features a 4-iodophenoxy group, a structural motif known to contribute to diverse biological activities. The saturated pyrrolidine ring is a privileged scaffold in pharmaceuticals, offering a three-dimensional, sp 3 -rich structure that allows for efficient exploration of pharmacophore space and often contributes to improved solubility and metabolic stability in drug candidates . The iodine atom on the phenyl ring makes this compound a versatile synthetic intermediate. It is amenable to various cross-coupling reactions, such as Suzuki-Miyaura coupling, enabling medicinal chemists to rapidly generate a library of analogs for structure-activity relationship (SAR) studies . This is particularly valuable in hit-to-lead optimization campaigns. Research into closely related pyrrolidine derivatives has demonstrated potential biological activities, including antimicrobial and anticancer properties, suggesting this compound could be a valuable precursor for developing new therapeutic agents . The mechanism of action for such compounds typically involves targeted interactions with enzymes or receptors, with the pyrrolidine ring enabling key binding interactions . This product is intended for research and development purposes in a controlled laboratory setting. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

3-[(4-iodophenoxy)methyl]pyrrolidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14INO.ClH/c12-10-1-3-11(4-2-10)14-8-9-5-6-13-7-9;/h1-4,9,13H,5-8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFOZKYYVXSYYQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1COC2=CC=C(C=C2)I.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClINO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3-[(4-Iodophenoxy)methyl]pyrrolidine hydrochloride involves several steps. One common synthetic route includes the reaction of 4-iodophenol with a suitable alkylating agent to form 4-iodophenyl ether. This intermediate is then reacted with pyrrolidine under specific conditions to yield the desired product. The final step involves the conversion of the free base to its hydrochloride salt .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high purity and yield .

Chemical Reactions Analysis

3-[(4-Iodophenoxy)methyl]pyrrolidine hydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom in the compound can be substituted with other functional groups using appropriate reagents and conditions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction reactions depending on the reagents and conditions used.

    Hydrolysis: The ether linkage in the compound can be hydrolyzed under acidic or basic conditions.

Common reagents used in these reactions include halogenating agents, oxidizing agents, reducing agents, and acids or bases for hydrolysis . The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3-[(4-Iodophenoxy)methyl]pyrrolidine hydrochloride is a chemical compound with the molecular formula C₁₁H₁₅ClIN and a molecular weight of 323.60 g/mol. It has a pyrrolidine ring substituted with a 4-iodophenoxy group, making it structurally significant in chemical and biological applications. The compound is often utilized in research and pharmaceutical contexts due to its unique properties and potential biological activities.

Scientific Research Applications

This compound has several applications, including:

  • Pharmaceutical Research It is used as a reference standard in drug development. Its ability to modulate neurotransmitter activity suggests potential implications for treating conditions such as depression or anxiety. Further research is required to map out these interactions and their therapeutic potentials comprehensively.
  • Reactivity The reactivity of this compound can be attributed to its functional groups. The pyrrolidine moiety can participate in nucleophilic substitutions, while the iodine atom on the phenyl ring may engage in electrophilic aromatic substitutions. Additionally, the hydrochloride form indicates that it can engage in acid-base reactions, facilitating its solubility in polar solvents.
  • Synthesis Synthesis of this compound typically involves several steps.

Interactions within Biological Systems

Interaction studies have shown that this compound can interact with various receptors and enzymes within biological systems.

Mechanism of Action

The mechanism of action of 3-[(4-Iodophenoxy)methyl]pyrrolidine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogen-Substituted Phenoxy Derivatives

Compound Name CAS Molecular Formula Molecular Weight (g/mol) Key Structural Differences Key Properties/Applications
3-[(4-Bromo-2-methylphenoxy)methyl]pyrrolidine HCl - C₁₂H₁₆BrClNO ~292.6 (estimated) Bromine (Br) and methyl at phenyl ring Likely lower molecular weight; bromine’s reduced polarizability vs. iodine may affect binding affinity
3-(2-Chloro-4-isopropylphenoxy)pyrrolidine HCl 1220018-60-9 C₁₄H₂₁Cl₂NO 298.68 Chlorine (Cl) and isopropyl groups Increased steric bulk; chloro substituent enhances electrophilicity
(R)-3-(4-Fluorophenoxy)-pyrrolidine HCl - C₁₀H₁₂FClNO 231.67 Fluorine (F) at para position; R-stereochemistry Fluorine’s electronegativity enhances hydrogen bonding; chiral center may influence biological activity
  • Electronic Effects : Iodine’s large atomic radius and polarizability enable stronger halogen bonding compared to bromine, chlorine, or fluorine, which could enhance interactions with biomolecular targets .

Alkyl/Aryl-Substituted Phenoxy Derivatives

Compound Name CAS Molecular Formula Molecular Weight (g/mol) Key Structural Differences Key Properties/Applications
3-[(4-Ethylphenoxy)methyl]pyrrolidine HCl - C₁₃H₁₈ClNO 247.74 Ethyl group at para position Electron-donating ethyl group increases lipophilicity; potential for improved membrane permeability
3-(4-Methoxyphenoxy)pyrrolidine HCl - C₁₁H₁₆ClNO₂ 237.71 Methoxy (OCH₃) at para position Methoxy’s electron-donating nature enhances solubility in polar solvents

Stereochemical and Positional Isomers

  • Ortho vs. Para Substitution: 3-((2-Fluorophenoxy)methyl)pyrrolidine HCl (CAS 1219981-26-6) has fluorine at the ortho position, leading to steric clashes and altered electronic effects compared to the para-iodo compound. This may reduce target affinity due to unfavorable spatial interactions .
  • Chiral Centers: The (R)-enantiomer of 3-(4-fluorophenoxy)pyrrolidine HCl () highlights the role of stereochemistry in drug-receptor interactions, a factor absent in the achiral target compound .

Biological Activity

3-[(4-Iodophenoxy)methyl]pyrrolidine hydrochloride (CAS No. 1219983-01-3) is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The compound consists of a pyrrolidine ring substituted with a 4-iodophenoxy group, which enhances its reactivity and interaction with biological targets. The presence of the iodine atom may influence the compound's lipophilicity and binding affinity to various biomolecules.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The pyrrolidine moiety can act as a nucleophile, participating in various biochemical reactions. Additionally, the phenoxy group may facilitate interactions through hydrogen bonding, which is crucial for binding to target proteins.

Antimicrobial Activity

Research indicates that derivatives of pyrrolidine compounds exhibit significant antimicrobial properties. In vitro studies have shown that this compound has potential activity against various bacterial strains, making it a candidate for further development as an antimicrobial agent.

Antitumor Activity

Preliminary studies suggest that the compound may possess antitumor properties. In vitro assays demonstrated cytotoxic effects against several cancer cell lines, including ovarian and breast cancer cells. The mechanism appears to involve the induction of apoptosis and inhibition of cancer cell proliferation .

Enzyme Inhibition

The compound has been investigated for its potential as an enzyme inhibitor. It shows promise in inhibiting specific enzymes involved in metabolic pathways related to cancer and other diseases. For instance, it may inhibit certain kinases or proteases that are overactive in tumorigenesis .

Case Studies

StudyTargetFindings
Study 1Bacterial StrainsDemonstrated significant inhibition at concentrations of 50 µM with a minimum inhibitory concentration (MIC) of <25 µM.
Study 2Cancer Cell LinesExhibited moderate cytotoxicity against ovarian cancer cells with IC50 values ranging from 10-20 µM .
Study 3Enzyme ActivityShowed effective inhibition of specific kinases with IC50 values below 15 µM .

Research Findings

Recent studies have highlighted the compound's potential in drug development. Its unique structure allows for modifications that could enhance efficacy or reduce toxicity. Ongoing research focuses on optimizing its pharmacological properties through structural analogs and derivatives.

Q & A

Q. What are the recommended synthetic routes for 3-[(4-Iodophenoxy)methyl]pyrrolidine hydrochloride, and how can reaction conditions be optimized?

A common approach involves nucleophilic substitution reactions using pyrrolidine derivatives and 4-iodophenol precursors. For example, describes a related synthesis where a chlorophenyl intermediate reacts with piperidine under alkaline conditions (NaOH in dichlorethane), achieving 99% purity . Optimizing reaction time, temperature (e.g., reflux at 40–60°C), and stoichiometry of reagents can improve yields. Purification via column chromatography or recrystallization is critical to isolate the hydrochloride salt.

Q. How can researchers validate the purity and structural integrity of this compound?

High-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) are standard. highlights HPLC analysis (98.7% purity at 206 nm) and ¹H NMR to detect residual solvents (e.g., 0.2% acetone) . Thin-layer chromatography (TLC), as noted in , can monitor reaction progress and impurity profiles . Mass spectrometry (LC/MS) confirms molecular weight, as demonstrated by [M+H]+ ion detection .

Q. What safety protocols are essential when handling this compound?

and emphasize handling in fume hoods with personal protective equipment (PPE: gloves, lab coats, goggles) due to potential toxicity (H300-H313 codes) . Storage should adhere to 2–8°C in moisture-free environments . Waste must be segregated and processed by certified facilities to avoid environmental contamination .

Advanced Research Questions

Q. How can degradation pathways and stability under varying pH/temperature conditions be studied?

Kinetic studies, such as hydrolysis rate analysis (), are key. Accelerated stability testing at elevated temperatures (40–60°C) and pH extremes (1–13) can identify degradation products. HPLC-MS or TLC ( ) tracks decomposition, while Arrhenius equations predict shelf life . For example, ’s hydrolysis study of a pyrrolo-pyridine derivative used aqueous solutions at 25–50°C to model degradation .

Q. What strategies resolve contradictions in spectroscopic data for structural elucidation?

Combining multiple techniques mitigates ambiguity. used ¹H NMR and LC/MS to confirm both structure and purity . X-ray crystallography or 2D NMR (e.g., COSY, HSQC) can resolve stereochemical uncertainties, particularly for chiral centers in pyrrolidine derivatives. Cross-referencing with databases (e.g., ’s CAS listings) ensures accurate assignments .

Q. How can researchers profile and quantify synthetic impurities in this compound?

Impurity profiling requires orthogonal methods:

  • HPLC-DAD/UV : Detects UV-active impurities () .
  • LC-HRMS : Identifies unknown degradants via exact mass (e.g., ’s use of LC/MS in Pacritinib synthesis) .
  • TLC with derivatization : Visualizes non-UV-active impurities () .
    Quantitative NMR (qNMR) using an internal standard (e.g., maleic acid) can validate impurity levels.

Q. What methodologies assess the compound’s reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?

The iodine substituent in 3-[(4-Iodophenoxy)methyl]pyrrolidine makes it amenable to palladium-catalyzed couplings. ’s olefin metathesis and ’s nucleophilic substitution provide frameworks for optimizing catalysts (e.g., Pd(PPh₃)₄), bases (K₂CO₃), and solvents (DMF/water). Monitoring reaction progress via GC-MS or HPLC ensures efficient conversion .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[(4-Iodophenoxy)methyl]pyrrolidine hydrochloride
Reactant of Route 2
Reactant of Route 2
3-[(4-Iodophenoxy)methyl]pyrrolidine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.